2,2'-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole)
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Overview
Description
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings connected via a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) typically involves the coupling of pyrrole derivatives with a 1,4-phenylene precursor. One common method is the Sonogashira cross-coupling reaction, which involves the reaction of a halogenated phenylene compound with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Ethyl-substituted pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the ethenyl groups and the aromatic pyrrole rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-pyridyl)benzene: Similar structure but with pyridine rings instead of pyrrole rings.
1,4-Bis(2-thienyl)benzene: Contains thiophene rings instead of pyrrole rings.
1,4-Bis(2-furyl)benzene: Features furan rings in place of pyrrole rings.
Uniqueness
2,2’-(1,4-Phenylene)bis(1-ethenyl-1H-pyrrole) is unique due to the presence of ethenyl groups, which provide additional sites for chemical modification and functionalization. This structural feature enhances its versatility and potential for use in various applications, particularly in the development of advanced materials and bioactive compounds.
Properties
CAS No. |
84921-97-1 |
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Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-ethenyl-2-[4-(1-ethenylpyrrol-2-yl)phenyl]pyrrole |
InChI |
InChI=1S/C18H16N2/c1-3-19-13-5-7-17(19)15-9-11-16(12-10-15)18-8-6-14-20(18)4-2/h3-14H,1-2H2 |
InChI Key |
ZKTRZSYXFPXQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)C3=CC=CN3C=C |
Origin of Product |
United States |
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